Eschweilenol C is a bioactive compound derived from the plant Terminalia fagifolia, a species known for its medicinal properties. This compound belongs to the class of ellagic acid derivatives, which are recognized for their various biological activities, including antioxidant and antimicrobial effects. The identification of Eschweilenol C has been facilitated by advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structural characteristics and potential health benefits.
Eschweilenol C is primarily extracted from the aqueous fraction of the ethanolic extract of Terminalia fagifolia. This plant is traditionally used in various cultures for its therapeutic properties, including anti-inflammatory and antimicrobial effects. The extraction process involves using solvents to isolate the active constituents from the plant material, leading to the identification of Eschweilenol C as a significant phytochemical component.
Eschweilenol C is classified as a polyphenolic compound, specifically an ellagic acid derivative. Polyphenols are known for their antioxidant properties and are widely studied for their roles in human health, particularly in preventing chronic diseases.
The synthesis of Eschweilenol C involves a green synthesis approach where silver nanoparticles are produced using plant extracts. This method is environmentally friendly and utilizes natural resources for the reduction and stabilization of nanoparticles.
The molecular structure of Eschweilenol C features multiple hydroxyl groups characteristic of polyphenolic compounds, contributing to its biological activity. The specific arrangement of these functional groups plays a crucial role in its interaction with biological systems.
Eschweilenol C can participate in various chemical reactions typical of phenolic compounds, including oxidation and complexation with metal ions. These reactions can lead to the formation of stable complexes that enhance its biological activity.
The mechanism of action of Eschweilenol C involves several pathways:
Studies have shown that Eschweilenol C demonstrates significant antioxidant capacity as measured by various assays such as Trolox equivalent antioxidant capacity and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays.
Characterization techniques such as UV-Vis spectroscopy confirm the presence of functional groups associated with polyphenols, while dynamic light scattering provides insights into particle size distribution when synthesized as nanoparticles.
Eschweilenol C has potential applications in various scientific fields:
Eschweilenol C possesses the molecular formula C₂₀H₁₆O₁₂, with an average molecular mass of 448.336 g/mol and a monoisotopic mass of 448.064176 Da [2] [4] [9]. This formula reflects its hybrid structure combining a C₁₄ ellagic acid-derived core with a C₆ deoxyhexose unit. The compound exhibits significant stereochemical complexity with five defined stereocenters, all residing on the rhamnose moiety [2]. The sugar unit is confirmed to be 6-deoxy-α-L-mannopyranose (more commonly designated as α-L-rhamnopyranose), establishing the specific configuration at these chiral centers [2] [9]. Systematic nomenclature designates the compound as 3,7,8-trihydroxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromen-2-yl 6-deoxy-α-L-mannopyranoside [2], though it is also historically referenced as ellagic acid 4-α-L-rhamnopyranoside [9].
Spectroscopic characterization, particularly through advanced NMR techniques (including ¹H-NMR, ¹³C-NMR, HMQC, HMBC, NOESY, and ROESY), has been instrumental in elucidating its structure [3] [5]. Diagnostic NMR signals include aromatic singlets at δ 7.75 and 7.49 ppm (corresponding to the ellagic acid protons), a characteristic doublet for the rhamnose methyl group at δ 1.14 ppm, and carbon signals confirming twenty distinct carbons with two C₇ units [5] [7]. The glycosidic linkage between the ellagic acid core and rhamnose is confirmed through HMBC correlations and observed nuclear Overhauser effects (NOEs) [3]. Additional analytical data, including high-resolution mass spectrometry and chromatographic behavior (HPLC, LC-MS), further support this structural assignment and enable its detection in complex plant matrices [5] [7].
Eschweilenol C belongs to a significant subclass of ellagitannins characterized by O-glycosylation, specifically at the C-4 position of the ellagic acid core [3] [9]. This structural modification differentiates it fundamentally from its aglycone, ellagic acid (C₁₄H₆O₈), imparting distinct physicochemical and biological properties. The table below provides a comparative structural analysis:
Table 1: Structural Comparison of Eschweilenol C with Related Ellagic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Solubility Characteristics |
---|---|---|---|---|
Eschweilenol C | C₂₀H₁₆O₁₂ | 448.34 | Ellagic acid + α-L-rhamnose (C-4 glycoside) | Moderate polarity; soluble in methanol, DMSO, acetone [9] |
Ellagic Acid | C₁₄H₆O₈ | 302.19 | Planar fused aromatic system with lactones | Low aqueous solubility; soluble in DMSO, alkaline solutions |
Eschweilenol A | C₂₀H₁₆O₁₃ | 464.34 | Additional hydroxylation on ellagic acid core | Higher polarity than Eschweilenol C |
Eschweilenol B | C₂₀H₁₆O₁₃ | 464.34 | Isomeric form differing in hydroxyl position | Similar polarity to Eschweilenol A |
The presence of the rhamnose sugar significantly enhances water solubility compared to the poorly soluble ellagic acid, potentially influencing bioavailability and biodistribution [9]. Unlike ellagic acid glycosides featuring glucose (e.g., ellagic acid glucosides in pomegranate), the deoxy sugar rhamnose may confer distinct biological recognition properties, potentially influencing interactions with microbial enzymes or mammalian cellular receptors [5] [7]. Furthermore, spectroscopic comparisons highlight distinct differences: Ellagic acid typically shows simpler NMR spectra with four equivalent aromatic protons, while Eschweilenol C exhibits distinct signals for the non-equivalent protons of the ellagic acid core due to the asymmetric glycosylation, plus the characteristic signals of the rhamnose anomeric proton (around δ 5.5-6.0 ppm) and methyl group (δ ~1.14 ppm, d, J=6.0 Hz) [3] [5].
Eschweilenol C has been identified as a major bioactive constituent in Terminalia fagifolia Mart. (Combretaceae), a tree species native to the Brazilian Cerrado ecosystem [1] [5] [7]. This species, known locally as "capitão do mato" or "mirindiba," is traditionally employed for treating oral candidiasis, tumors, and gastrointestinal disorders [5] [7] [10]. Phytochemical investigations, particularly of the aqueous fraction (AqF) derived from the stem bark ethanolic extract, consistently reveal Eschweilenol C as a dominant component [1] [5] [7]. HPLC, LC/MS, and NMR analyses of the AqF consistently show a major peak corresponding to Eschweilenol C, often constituting the predominant secondary metabolite in this fraction [5] [7]. The stem bark collection typically occurs in specific Cerrado regions, such as Timon city in Maranhão State, Brazil, with botanical authentication ensured through voucher specimen deposition in recognized herbaria (e.g., Graziela Barroso Herbarium, UFPI, specimen number 21,691) [1] [5] [7].
The extraction protocol involves drying and powdering the stem bark, followed by maceration with ethanol (99.6%) or hydroalcoholic solutions (e.g., 50% ethanol/water). Subsequent fractionation of the crude ethanolic extract (EtE) yields the aqueous fraction via liquid-liquid partition [1] [5] [7]. This AqF, rich in Eschweilenol C, demonstrates significantly enhanced biological activities (antifungal, anti-inflammatory, antioxidant) compared to the crude extract or other fractions, suggesting that Eschweilenol C contributes substantially to the ethnomedicinal properties attributed to T. fagifolia [5] [7].
While Terminalia fagifolia represents a significant source, Eschweilenol C was first discovered in the bark of Eschweilera coriacea (Lecythidaceae), collected in the lowland wet forests of Suriname [3]. Its isolation alongside other new ellagic acid derivatives (Eschweilenols A and B) occurred during bioassay-guided fractionation targeting antiparasitic compounds [3]. This finding indicates that the production of Eschweilenol C is not confined to the Combretaceae but extends to the phylogenetically related Lecythidaceae family, both within the order Ericales.
Within the Combretaceae, evidence points towards a broader, though not ubiquitous, phylogenetic distribution. The genus Terminalia, in particular, is recognized as a rich source of diverse ellagitannins and hydrolyzable tannins [8]. The specific detection of Eschweilenol C in T. fagifolia [1] [5] [7], coupled with the frequent reports of structurally related ellagic acid glycosides (e.g., in Terminalia chebula, Terminalia bellerica) [8], suggests that the biosynthetic machinery for attaching rhamnose (or other deoxy sugars) to ellagic acid scaffolds may be a conserved feature within certain clades of this family. However, comprehensive phytochemical screening across diverse Combretaceae genera (Combretum, Quisqualis, Conocarpus, etc.) is needed to fully map the occurrence of Eschweilenol C and understand its chemotaxonomic significance within the family.
The discovery of Eschweilenol C stems from ethnobotanical investigations into plants traditionally used by indigenous and local communities. Its initial isolation from Eschweilera coriacea occurred during research seeking bioactive compounds from the Suriname rainforest [3]. However, its ethnopharmacological prominence is particularly linked to Terminalia fagifolia Mart. within the Brazilian Cerrado biome. Local populations in regions like Maranhão State have historically used preparations from the stem bark of "capitão do mato" (T. fagifolia) for treating oral mucosal lesions, particularly those associated with Candida infections (canker sores), as well as tumors (including breast cancer), diarrhea, and gastritis [5] [7] [10]. This traditional knowledge, transmitted empirically through generations, provided the crucial impetus for the scientific investigation of this species.
The identification of Eschweilenol C as a major constituent of the aqueous fraction of T. fagifolia bark extract bridges this traditional use with modern pharmacological validation [1] [5] [7]. Research has confirmed that this Eschweilenol C-rich fraction possesses significant antifungal activity, especially against Candida species (including strains resistant to fluconazole), validating its traditional application for oral candidiasis [5] [7]. Furthermore, its potent anti-inflammatory and antioxidant properties [5] [7] [10], elucidated through in vitro and in vivo models, provide a scientific basis for its use in conditions involving inflammation and oxidative stress. Quantum chemistry simulations even suggest structural similarities between Eschweilenol C and the non-steroidal anti-inflammatory drug (NSAID) indomethacin, potentially explaining its anti-inflammatory efficacy [5] [7]. Thus, Eschweilenol C exemplifies how the identification and study of specific phytochemicals can scientifically substantiate traditional medicine practices and highlight promising leads for future therapeutic development.
Table 2: Documented Bioactive Endpoints of Eschweilenol C-Rich Fractions
Biological Activity | Model System | Key Findings | Reference |
---|---|---|---|
Antifungal | Various Candida spp. (incl. fluconazole-resistant strains), Cryptococcus neoformans | MICs ranging from 0.4 to 1000 μg/mL; Morphological alterations in C. albicans observed via AFM; Inhibits biofilm formation | [5] [7] |
Anti-inflammatory | Carrageenan-induced paw edema & peritonitis (mice); LPS-induced microglial activation | Significantly inhibited edema (p<0.05); Reduced malondialdehyde (MDA) levels; Inhibited NF-κB activation in microglia | [5] [7] |
Antioxidant | DPPH, ABTS, FRAP, ORAC assays; Carrageenan model (MDA reduction) | Significant radical scavenging activity; Reduction of lipid peroxidation biomarker MDA in vivo | [1] [5] [7] |
Low Acute Toxicity | Galleria mellonella (wax moth) model; Human erythrocytes | No significant toxicity in larvae; <1% hemolysis in human red blood cells | [5] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7